GPI-1485

描述

属性

IUPAC Name |

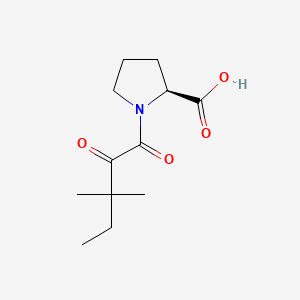

(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-4-12(2,3)9(14)10(15)13-7-5-6-8(13)11(16)17/h8H,4-7H2,1-3H3,(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPALECPEUVCTL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186268-78-0 | |

| Record name | GPI-1485 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186268780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GPI-1485 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GPI-1485 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0709BVY57W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Disputed Interaction: A Technical Review of GPI-1485 and FKBP12 Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the binding affinity of GPI-1485, a non-immunosuppressive ligand, with the FK506-binding protein 12 (FKBP12). FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase that plays a crucial role in various cellular processes, including protein folding and signal transduction.[1] It is the primary intracellular receptor for the immunosuppressant drugs tacrolimus (FK506) and rapamycin. The interaction of these drugs with FKBP12 leads to the formation of complexes that inhibit calcineurin and the mammalian target of rapamycin (mTOR), respectively.[2]

This compound, a synthetic derivative of FK506, was developed with the aim of harnessing the neurotrophic effects observed with FK506 without its immunosuppressive activity.[1] Initial reports suggested that this compound binds to FKBP12 with an affinity comparable to that of FK506. However, this assertion has been a subject of significant scientific debate, with subsequent independent studies failing to replicate these findings. This guide provides a comprehensive overview of the conflicting data, outlines the general experimental protocols for assessing FKBP12 binding, and visualizes the canonical signaling pathways involving FKBP12.

The Controversy of this compound Binding to FKBP12

Summary of Conflicting Findings

| Finding | Key Points | Representative Citations |

| Initial Reports of Binding | This compound and its prodrug, GPI-1046, were reported to bind to FKBP12 with affinities similar to FK506. This binding was initially considered to be the mechanism for its neurotrophic effects. | (Steiner et al., 1997) as cited in[1] |

| Subsequent Reports of No/Negligible Binding | Multiple independent research groups were unable to detect significant binding of GPI-1046 (the prodrug of this compound) to FKBP12. These studies suggest that the neurotrophic effects of these compounds, if any, are likely independent of FKBP12 binding. | (Harper et al., 1999; Winter et al., 2000; Bocquet et al., 2001; Eberling et al., 2002) as cited in[1] |

Due to this significant discrepancy in the literature, it is widely recommended that this compound and its related compounds should not be considered as high-affinity FKBP12 ligands.[1]

Experimental Protocols for Assessing FKBP12 Binding Affinity

While specific protocols for this compound are not detailed in the conflicting literature, the following established methods are commonly employed to quantify the binding affinity of ligands to FKBP12.

Fluorescence Polarization (FP)

This competitive assay measures the change in the polarization of fluorescent light emitted from a labeled FKBP12 ligand.

-

Reagents and Materials :

-

Recombinant human FKBP12

-

Fluorescently labeled FKBP12 ligand (e.g., a fluorescent derivative of FK506)

-

Test compound (this compound)

-

Assay buffer (e.g., phosphate-buffered saline)

-

Microplates (e.g., black, 384-well)

-

Plate reader with fluorescence polarization capabilities

-

-

Procedure :

-

A solution containing FKBP12 and the fluorescently labeled ligand is prepared.

-

The test compound (this compound) is serially diluted.

-

The FKBP12/fluorescent ligand complex is incubated with the various concentrations of the test compound.

-

The fluorescence polarization is measured.

-

-

Data Analysis :

-

A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound.

-

The data is plotted as fluorescence polarization versus the logarithm of the test compound concentration.

-

The IC50 value (the concentration of the test compound that displaces 50% of the fluorescent ligand) is determined by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (ligand) to a ligand (protein) immobilized on a sensor surface in real-time.

-

Reagents and Materials :

-

Recombinant human FKBP12

-

Test compound (this compound)

-

SPR instrument and sensor chips (e.g., CM5)

-

Immobilization buffers (e.g., sodium acetate)

-

Running buffer (e.g., HBS-EP)

-

-

Procedure :

-

FKBP12 is immobilized on the sensor chip surface.

-

A series of concentrations of the test compound are injected over the chip surface.

-

The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored over time.

-

-

Data Analysis :

-

The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams.

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of all thermodynamic parameters of the interaction.

-

Reagents and Materials :

-

Recombinant human FKBP12

-

Test compound (this compound)

-

ITC instrument

-

Dialysis buffer

-

-

Procedure :

-

The sample cell is filled with a solution of FKBP12.

-

The injection syringe is filled with a solution of the test compound at a higher concentration.

-

The test compound is titrated into the FKBP12 solution in a series of small injections.

-

The heat released or absorbed during each injection is measured.

-

-

Data Analysis :

-

The heat change per injection is plotted against the molar ratio of the ligand to the protein.

-

The resulting isotherm is fitted to a binding model to determine the stoichiometry (n), binding affinity (Ka, from which Kd is calculated), and the enthalpy (ΔH) and entropy (ΔS) of binding.

-

Visualizing FKBP12 Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways involving FKBP12 and a typical experimental workflow for determining binding affinity.

Caption: Canonical signaling pathways of FKBP12 with FK506 and Rapamycin.

Caption: A generalized workflow for determining binding affinity using SPR.

Conclusion

The binding affinity of this compound to FKBP12 remains a contentious issue in the scientific community. While initial studies posited a strong interaction, this has been refuted by subsequent independent research. This lack of consensus underscores the importance of rigorous, independent validation in drug development. For researchers and scientists working with this compound or related compounds, it is crucial to acknowledge this controversy and consider that its biological effects may be mediated through mechanisms independent of FKBP12. The standardized experimental protocols outlined in this guide provide a robust framework for the independent assessment of such ligand-protein interactions.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of GPI-1485

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPI-1485 is a neurotrophic immunophilin ligand with potential therapeutic applications in nerve regeneration and neurodegenerative diseases. This document provides a comprehensive overview of its chemical structure and a detailed, though putative, synthetic pathway based on established organic chemistry principles and general methods for the synthesis of similar compounds. Due to the limited publicly available information on the specific synthesis of this compound, this guide constructs a plausible synthetic route to facilitate further research and development.

Chemical Structure

This compound, also known by its IUPAC name (2S)-1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid, is a small molecule derivative of the amino acid L-proline.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid |

| Molecular Formula | C₁₂H₁₉NO₄ |

| Molecular Weight | 241.28 g/mol |

| CAS Number | 186268-78-0 |

| SMILES | CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)O |

| InChI Key | FOPALECPEUVCTL-QMMMGPOBSA-N |

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Putative Synthesis of this compound

Proposed Synthetic Scheme

The proposed synthesis involves two main stages: the preparation of the acylating agent, 3,3-dimethyl-2-oxopentanoyl chloride, and its subsequent reaction with a protected form of L-proline, followed by deprotection.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on standard organic synthesis techniques. They are intended to serve as a starting point for experimental design.

Stage 1: Synthesis of 3,3-Dimethyl-2-oxopentanoyl chloride

-

Oxidation of 3,3-Dimethylpentanoic acid:

-

To a solution of 3,3-dimethylpentanoic acid (1.0 eq) in a suitable solvent (e.g., dioxane), add selenium dioxide (1.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove selenium.

-

Concentrate the filtrate under reduced pressure to obtain crude 3,3-dimethyl-2-oxopentanoic acid. Purify by column chromatography.

-

-

Chlorination of 3,3-Dimethyl-2-oxopentanoic acid:

-

To the purified 3,3-dimethyl-2-oxopentanoic acid (1.0 eq), add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain 3,3-dimethyl-2-oxopentanoyl chloride, which can be used in the next step without further purification.

-

Stage 2: Coupling with L-Proline and Deprotection

-

Esterification of L-Proline:

-

Suspend L-proline (1.0 eq) in methanol.

-

Cool the suspension to 0 °C and bubble dry HCl gas through it for 30 minutes.

-

Reflux the mixture for 4-5 hours.

-

Cool the reaction and evaporate the solvent to obtain L-proline methyl ester hydrochloride as a white solid.

-

-

Acylation of L-Proline methyl ester:

-

Dissolve L-proline methyl ester hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add a non-nucleophilic base (e.g., triethylamine, 2.2 eq) to neutralize the hydrochloride and free the amine.

-

Slowly add a solution of 3,3-dimethyl-2-oxopentanoyl chloride (1.1 eq) in the same solvent.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude protected this compound. Purify by column chromatography.

-

-

Hydrolysis of the Methyl Ester:

-

Dissolve the purified methyl ester (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, acidify the mixture with 1N HCl to pH 3-4.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

-

Hypothetical Quantitative Data

The following table presents hypothetical yields for the proposed synthetic steps. Actual yields would need to be determined experimentally.

Table 2: Hypothetical Yields for the Synthesis of this compound

| Step | Reaction | Starting Material | Product | Hypothetical Yield (%) |

| 1 | Oxidation | 3,3-Dimethylpentanoic acid | 3,3-Dimethyl-2-oxopentanoic acid | 75 |

| 2 | Chlorination | 3,3-Dimethyl-2-oxopentanoic acid | 3,3-Dimethyl-2-oxopentanoyl chloride | 90 |

| 3 | Esterification | L-Proline | L-Proline methyl ester | 95 |

| 4 | Acylation | L-Proline methyl ester | Protected this compound (methyl ester) | 80 |

| 5 | Hydrolysis | Protected this compound (methyl ester) | This compound | 85 |

| - | Overall | - | - | ~46 |

Signaling Pathways and Biological Activity

This compound is known to be a non-immunosuppressive ligand for FK506-binding proteins (FKBPs). The binding of this compound to FKBPs is thought to initiate a signaling cascade that promotes neuronal growth and regeneration.

Caption: Proposed signaling pathway of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical structure of this compound and a plausible, though hypothetical, synthetic route. The provided experimental protocols and quantitative data are intended to serve as a foundation for researchers and drug development professionals interested in the synthesis and further investigation of this promising neurotrophic compound. Experimental validation of the proposed synthetic pathway is a necessary next step to confirm its feasibility and optimize reaction conditions. The elucidation of the precise molecular mechanisms underlying its neuroregenerative effects remains an active area of research.

The Enigmatic Journey of GPI-1485: A Neurotrophic Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPI-1485, a non-immunosuppressive neuroimmunophilin ligand, emerged from a research paradigm focused on leveraging the neurotrophic potential of FK506-binding protein (FKBP) ligands while decoupling it from their immunosuppressive effects. Developed by Guilford Pharmaceuticals, this compound and its prodrug, GPI-1046, were investigated primarily for their potential therapeutic benefits in neurodegenerative disorders, most notably Parkinson's disease. Preclinical studies demonstrated potent neurotrophic and neuroprotective activities, including the stimulation of neurite outgrowth and protection against neurotoxin-induced cell death. However, the precise mechanism of action remains a subject of scientific discourse, with evidence suggesting a departure from the canonical FKBP-calcineurin signaling pathway. Despite promising preclinical data, clinical trials in Parkinson's disease patients yielded inconclusive results, halting its progression towards clinical use. This technical guide provides a comprehensive overview of the discovery, development, and scientific understanding of this compound, presenting available quantitative data, experimental methodologies, and a critical analysis of its proposed mechanism of action.

Discovery and Rationale

The development of this compound was rooted in the observation that the immunosuppressant drug FK506 (Tacrolimus) exhibited neurotrophic properties. FK506 exerts its immunosuppressive effects by binding to FKBP12, an intracellular protein (immunophilin). This drug-protein complex then inhibits calcineurin, a calcium-dependent phosphatase, leading to the suppression of T-cell activation. The scientific challenge was to create molecules that retained the neurotrophic effects without causing immunosuppression.

Guilford Pharmaceuticals designed a series of small-molecule, non-immunosuppressive ligands of FKBPs. GPI-1046 was identified as a lead compound, with this compound being its active metabolite. The core hypothesis was that these compounds would promote neuronal survival and regeneration by interacting with FKBPs, but through a mechanism distinct from calcineurin inhibition.

Preclinical Development

In Vitro Efficacy

GPI-1046, the prodrug of this compound, demonstrated potent stimulation of neurite outgrowth in sensory neuronal cultures. This effect was observed at picomolar concentrations, indicating high potency.

Table 1: In Vitro Neurite Outgrowth Potency of GPI-1046

| Compound | Metric | Value | Cell Type |

| GPI-1046 | EC₅₀ | 58 pM | Sensory Neuronal Cultures |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocol: Neurite Outgrowth Assay

A general protocol for assessing neurite outgrowth in primary neuronal cultures is as follows:

-

Cell Culture: Dorsal root ganglia (DRG) are dissected from embryonic rats and dissociated into single cells. The cells are then plated on culture dishes coated with an extracellular matrix protein (e.g., laminin or poly-L-lysine) to promote attachment.

-

Compound Treatment: Neurons are cultured in a defined medium containing various concentrations of the test compound (e.g., GPI-1046) or a vehicle control. A positive control, such as Nerve Growth Factor (NGF), is often included.

-

Incubation: The cultures are incubated for a period of 24 to 72 hours to allow for neurite extension.

-

Immunostaining: After incubation, the cells are fixed and stained with an antibody against a neuronal marker, such as β-III tubulin, to visualize the neurons and their processes. A nuclear stain (e.g., DAPI) is used to count the number of cells.

-

Image Acquisition and Analysis: Images of the stained neurons are captured using a high-content imaging system. Automated image analysis software is then used to quantify various parameters of neurite outgrowth, such as the total neurite length, the number of neurites per cell, and the number of branch points.

GPI-1046 and this compound were evaluated for their ability to protect neurons from various neurotoxins. A common in vitro model for Parkinson's disease research involves treating dopaminergic neuroblastoma cells (e.g., SH-SY5Y) with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which selectively damages these neurons.

Experimental Protocol: In Vitro Neuroprotection Assay (MPP+ Model)

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and plated in multi-well plates.

-

Compound Pre-treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle for a specified period (e.g., 1-24 hours).

-

Neurotoxin Exposure: The neurotoxin MPP+ is added to the culture medium to induce neuronal cell death.

-

Incubation: The cells are incubated with the neurotoxin for 24-48 hours.

-

Cell Viability Assessment: Cell viability is measured using a quantitative assay, such as the MTT assay. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The absorbance is read on a plate reader, and the percentage of viable cells is calculated relative to untreated controls.

Mechanism of Action Studies

Initial studies suggested that GPI-1046 binds to FKBP12. However, there is conflicting evidence in the literature, with some studies reporting negligible binding. The reported binding affinity is significantly lower than its neurotrophic potency, suggesting that high-affinity binding to FKBP12 may not be the primary mechanism for its neurotrophic effects.

Table 2: Binding Affinity of GPI-1046 for FKBP-12

| Compound | Metric | Value | Assay Method |

| GPI-1046 | Kᵢ | ~7.5 nM | Rotamase Inhibition |

Kᵢ (Inhibition constant) represents the concentration of an inhibitor required to produce half-maximum inhibition.

The discrepancy between the high neurotrophic potency (picomolar EC₅₀) and the moderate FKBP12 binding affinity (nanomolar Kᵢ) led to the hypothesis of an FKBP-independent or a downstream signaling amplification mechanism. Importantly, GPI-1046 does not inhibit calcineurin, which explains its lack of immunosuppressive activity.

Research suggests that the neurotrophic effects of GPI-1046 may be mediated by the upregulation of endogenous neurotrophic factors, such as Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF). This proposed mechanism involves the activation of intracellular signaling pathways that promote neuronal survival and growth, independent of calcineurin inhibition.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in the public domain is scarce. As an orally administered drug, key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and half-life (t½) would have been determined in preclinical animal models and in human clinical trials. GPI-1046 is a prodrug that is converted to the active metabolite, this compound, in vivo.

Table 3: Pharmacokinetic Parameters of this compound (Hypothetical Data Structure)

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |

| Rat | Data N/A | Oral | Data N/A | Data N/A | Data N/A | Data N/A |

| Human | Data N/A | Oral | Data N/A | Data N/A | Data N/A | Data N/A |

Data Not Available (N/A) in publicly accessible literature.

Clinical Development

This compound was advanced into Phase II clinical trials for the treatment of Parkinson's disease. These trials were designed as "futility" studies, which are intended to determine if a drug is unlikely to show a clinically significant effect, thus warranting a " go/no-go " decision for larger, more expensive Phase III trials.

Phase II Futility Trials in Parkinson's Disease

Several Phase II trials were conducted, including the NINDS NET-PD Futility Study. These were typically randomized, double-blind, placebo-controlled studies.

Table 4: Overview of a Phase II Clinical Trial of this compound in Parkinson's Disease

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled, futility study |

| Patient Population | Early-stage Parkinson's disease patients |

| Intervention | This compound (oral administration) vs. Placebo |

| Primary Outcome | Change in the total Unified Parkinson's Disease Rating Scale (UPDRS) score over a defined period (e.g., 1 year) |

| Results | The primary outcome did not meet the prespecified criteria for futility. However, the data were considered inconsistent and did not provide a clear signal of efficacy. |

The results of these trials were not sufficiently robust to support progression to Phase III trials. While the drug did not meet the predefined criteria for being futile, the evidence for its effectiveness was not compelling.

Chemical Synthesis

Conclusion and Future Perspectives

The development of this compound represents a significant effort to translate the neurotrophic potential of immunophilin ligands into a therapeutic agent for neurodegenerative diseases. While the preclinical data were promising, the failure to demonstrate clear efficacy in clinical trials for Parkinson's disease highlights the challenges of translating preclinical findings to human patients. The ambiguity surrounding its precise mechanism of action, particularly the role of FKBP12, underscores the complexity of neurotrophic signaling.

Future research in this area could focus on:

-

Target Deconvolution: Unambiguously identifying the direct molecular target(s) of this compound and similar compounds to elucidate the FKBP-independent neurotrophic pathway.

-

Biomarker Development: Identifying biomarkers that can predict which patient populations might respond to this class of drugs.

-

Exploration of Other Indications: Investigating the potential of non-immunosuppressive neurotrophic compounds in other neurological disorders characterized by neuronal loss or damage.

The story of this compound serves as a valuable case study in drug development, illustrating the journey from a rational design concept to the complexities of clinical validation. Although this compound itself did not reach the market, the scientific knowledge gained from its investigation continues to inform the search for novel neuroprotective and neuro-restorative therapies.

GPI-1485: A Synthetic Ligand with a Controversial Link to Tacrolimus and Neurotrophic Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GPI-1485, a non-immunosuppressive small molecule, emerged from research into neurotrophic immunophilin ligands, a field spurred by the neuroregenerative properties observed with the immunosuppressant tacrolimus (FK-506). While often referred to as a derivative or analog of tacrolimus, this compound is a synthetic compound, structurally distinct from the macrolide nature of tacrolimus. It was designed to bind to the FK506-binding protein 12 (FKBP12) and elicit neurotrophic effects without the associated immunosuppression. However, the initial promise of this compound and its prodrug, GPI-1046, has been met with conflicting scientific evidence, particularly concerning its primary mechanism of action and efficacy. This technical guide provides a comprehensive overview of this compound, detailing its chemical nature, the controversy surrounding its interaction with FKBP12, and the divergent data on its neurotrophic properties. Detailed experimental protocols for key assays are also provided to offer a complete picture for the research community.

Introduction: The Tacrolimus Connection and the Quest for Non-Immuosuppressive Neurotrophics

Tacrolimus is a potent macrolide immunosuppressant widely used to prevent organ transplant rejection.[1] Its mechanism of action involves binding to the intracellular protein FKBP12, forming a complex that inhibits the phosphatase activity of calcineurin.[1] This, in turn, suppresses T-lymphocyte activation. Beyond its immunosuppressive effects, studies have revealed that tacrolimus can promote neurite outgrowth and nerve regeneration, an effect also mediated through its interaction with FKBP12. This discovery paved the way for the development of non-immunosuppressive analogs that could harness these neurotrophic properties for the treatment of neurodegenerative diseases and nerve injury. This compound was one such molecule developed by Guilford Pharmaceuticals.[2]

Chemical Profile: this compound and its Prodrug GPI-1046

Contrary to what the term "derivative" might imply, this compound is not synthesized from tacrolimus. It is a synthetic small molecule designed to mimic the binding of tacrolimus to FKBP12.

This compound is the active compound, with the following chemical identity:

-

IUPAC Name: (2S)-1-[(2S)-2-(3,3-dimethyl-1,2-dioxopentyl)]pyrrolidine-2-carboxylic acid[3]

-

SMILES: CCC(C)(C)C(=O)C(=O)N1CCC[C@H]1C(=O)O[3]

-

InChI Key: FOPALECPEUVCTL-QMMMGPOBSA-N[3]

GPI-1046 is the cell-permeable prodrug of this compound, which is metabolized intracellularly to the active form.

-

Chemical Formula: C₂₀H₂₈N₂O₄

-

Molecular Weight: 376.45 g/mol

-

IUPAC Name: 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate[5]

The structural differences between the macrolide tacrolimus and the smaller, synthetic this compound are significant, highlighting that this compound is an analog by function rather than a direct chemical derivative.

The Controversy: Mechanism of Action and FKBP12 Binding

The primary proposed mechanism of action for this compound's neurotrophic effects is its binding to and inhibition of the peptidyl-prolyl isomerase (rotamase) activity of FKBP12.[6] However, this has been a subject of considerable debate in the scientific literature.

A seminal study by Steiner et al. (1997) in the Proceedings of the National Academy of Sciences reported that GPI-1046 binds to FKBP12 with a Kᵢ of approximately 7.5 nM for the inhibition of its rotamase activity.[6] This study also reported potent neurotrophic effects at picomolar concentrations.[6][7]

However, subsequent research from other groups has challenged these findings. Several studies reported only marginal or even negligible binding of GPI-1046 to FKBP12 and a lack of significant neurotrophic activity in various in vitro and in vivo models.[1][8][9]

This discrepancy in the literature underscores the complexity of this compound's pharmacology and suggests that its potential neurotrophic effects may be mediated by mechanisms independent of or only peripherally related to FKBP12 binding. One study suggested that GPI-1046's effects could be linked to the upregulation of presenilin-1 and restoration of NMDA channel activity.[10]

Quantitative Data on FKBP12 Binding and Neurotrophic Potency

The conflicting data is summarized in the table below for direct comparison.

| Parameter | Reported Value (Steiner et al., 1997) | Reported Value (Contradictory Studies) | Reference |

| FKBP12 Binding (Kᵢ) | ~7.5 nM | Marginal/Negligible | [6],[8] |

| Neurite Outgrowth (EC₅₀) | 58 pM (in chicken sensory ganglia) | Marginal effects observed | [6],[8] |

Experimental Protocols

To provide a comprehensive resource, this section details the methodologies for the key experiments central to the evaluation of this compound.

Synthesis of GPI-1046

FKBP12 Rotamase Activity Assay (Chymotrypsin-Coupled Assay)

This assay measures the cis-trans isomerization of a peptide substrate, which is accelerated by FKBP12. The subsequent cleavage of the trans-isomer by chymotrypsin releases a chromophore that can be quantified.[9]

Materials:

-

Recombinant human FKBP12

-

Substrate: N-Succinyl-Ala-Leu-Pro-Phe-p-nitroanilide (Suc-ALPF-pNA)

-

α-chymotrypsin

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 8.0

-

Inhibitor (this compound or other test compounds) dissolved in DMSO

-

96-well microplate and plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare working solutions of the substrate, chymotrypsin, and FKBP12 in the assay buffer.

-

To the wells of a 96-well plate, add the assay buffer, inhibitor dilutions (or vehicle control), and the FKBP12 working solution.

-

Add the chymotrypsin working solution to all wells.

-

Pre-incubate the plate at 25°C for 5 minutes.

-

Initiate the reaction by adding the substrate working solution to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals to monitor the release of p-nitroaniline.

-

The rate of the reaction is determined from the linear phase of the absorbance curve. The inhibitory constant (Kᵢ) can be calculated from the IC₅₀ value obtained from a dose-response curve.

Neurite Outgrowth Assay (Dorsal Root Ganglion Explant Culture)

This assay is used to assess the ability of a compound to promote the extension of neurites from cultured neurons.[7][12]

Materials:

-

Dorsal root ganglia (DRG) harvested from chick embryos or neonatal rodents

-

Culture medium (e.g., F12K supplemented with serum and nerve growth factor)

-

Collagen-coated culture plates or microelectrode arrays

-

Test compound (GPI-1046) at various concentrations

-

Phase-contrast microscope and imaging software

Procedure:

-

Harvest DRG from the appropriate animal model under sterile conditions.

-

Plate the whole DRG or dissociated neurons onto collagen-coated culture plates.

-

Add the culture medium containing different concentrations of the test compound or vehicle control.

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

-

After a defined period (e.g., 48 hours), acquire images of the neurons using a phase-contrast microscope.

-

Quantify neurite outgrowth by measuring parameters such as the length of the longest neurite, the number of neurites per cell, or the total neurite length per cell using imaging software.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway of Tacrolimus```dot

Caption: Workflow for the chymotrypsin-coupled FKBP12 rotamase activity assay.

Experimental Workflow: Neurite Outgrowth Assay

Caption: Workflow for assessing neurite outgrowth in DRG cultures.

Conclusion

This compound is a synthetic, non-immunosuppressive molecule that is functionally analogous but structurally distinct from tacrolimus. It was developed with the aim of separating the neurotrophic effects of immunophilin ligands from their immunosuppressive actions. The initial reports of its high affinity for FKBP12 and potent neurotrophic activity generated significant interest. However, the scientific journey of this compound has been marked by controversy, with subsequent studies presenting conflicting evidence regarding its primary mechanism of action and its efficacy in promoting neuronal growth and regeneration.

For researchers and drug development professionals, the story of this compound serves as a crucial case study. It highlights the importance of rigorous, independent validation of initial findings and underscores the complexity of translating a therapeutic concept from one chemical scaffold to another. While the direct clinical utility of this compound remains uncertain, the research it has stimulated continues to contribute to our understanding of neurotrophic signaling and the potential for developing novel therapies for neurodegenerative diseases. Future investigations into the true molecular targets of this compound may yet reveal alternative pathways for promoting neuronal health and repair.

References

- 1. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Guilford) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. genophore.com [genophore.com]

- 5. Systemic administration of the immunophilin ligand GPI 1046 in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Analysis of the neurotrophic effects of GPI-1046 on neuron survival and regeneration in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. GPI-1046 increases presenilin-1 expression and restores NMDA channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Dorsal root ganglia neurite outgrowth measured as a function of changes in microelectrode array resistance - PMC [pmc.ncbi.nlm.nih.gov]

GPI-1485: A Deep Dive into its Neuroimmunophilin Signaling Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPI-1485, a non-immunosuppressive derivative of the macrolide FK-506, has been a subject of significant interest for its neurotrophic properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in neuroimmunophilin signaling. Departing from the classical FKBP12-calcineurin inhibition pathway associated with immunosuppression, this compound exerts its neuroprotective and neuroregenerative effects through alternative signaling cascades. This document summarizes the current understanding of its molecular interactions, downstream signaling pathways, and presents key experimental data and methodologies for researchers in the field.

Introduction: The Neuroimmunophilin Ligand this compound

Neuroimmunophilins are a class of proteins, primarily FK506-binding proteins (FKBPs), that are abundant in the nervous system and serve as intracellular receptors for immunosuppressant drugs like FK506 (tacrolimus). While the immunosuppressive effects of these drugs are mediated through the inhibition of calcineurin via an FKBP12-drug complex, a new class of non-immunosuppressive ligands has been developed to harness their neurotrophic potential without the associated side effects. This compound is a prominent member of this class, investigated for its potential therapeutic applications in neurodegenerative diseases and nerve injury.[1]

The FKBP Binding Controversy: A Shift in Perspective

Initial hypotheses suggested that this compound, like its parent compound FK-506, would exert its effects through binding to FKBP12. However, accumulating evidence challenges this notion. Several studies have reported negligible binding of GPI-1046 (the prodrug of this compound) and this compound to FKBP12.[2] This crucial finding has redirected research efforts towards identifying alternative FKBP isoforms as the primary targets for this compound's neurotrophic activities.

Table 1: Comparative Binding Affinities of Immunophilin Ligands

| Compound | Target Protein | Binding Affinity (Ki) | Reference |

| FK506 | FKBP12 | 0.6 nM | |

| Rapamycin | FKBP12 | 0.3 nM | |

| GPI-1046 | FKBP12 | Negligible | [2] |

| FK506 | FKBP51 | 104 ± 14 nM | [2] |

| Rapamycin | FKBP51 | 3.7 ± 0.9 nM | [2] |

The Central Role of FKBP52 in this compound-Mediated Neurotrophism

Current research strongly implicates FKBP52 as a key mediator of the neurotrophic effects of non-immunosuppressive FKBP ligands like this compound.[3] FKBP52 is a larger molecular weight immunophilin that, in addition to its PPIase domain, possesses a tetratricopeptide repeat (TPR) domain which facilitates interactions with heat shock protein 90 (Hsp90).[4]

The FKBP52-Hsp90-Steroid Receptor Complex

One proposed mechanism suggests that in a resting state, FKBP52 is part of a heterocomplex with Hsp90 and steroid hormone receptors. The binding of ligands like FK506 (and presumably this compound) to the PPIase domain of FKBP52 is thought to induce a conformational change, leading to the dissociation of this complex.[3] This dissociation may initiate downstream signaling events that promote neurite outgrowth and neuronal survival.

Regulation of TRPC1 Channels and Neuronal Guidance

A significant breakthrough in understanding the neurotrophic mechanism of non-immunosuppressive FKBP ligands comes from the discovery of their interaction with Transient Receptor Potential Cation Channel Subfamily C Member 1 (TRPC1). Studies have shown that GPI-1046 binds to the PPIase domain of FKBP52, and this interaction is crucial for regulating the gating of TRPC1 channels.[5] This regulation is essential for the chemotropic guidance of neuronal growth cones, a fundamental process in neural development and regeneration.[6]

Upregulation of the Glutamate Transporter GLT1

Another important aspect of this compound's neuroprotective mechanism is its ability to upregulate the expression of the glial glutamate transporter 1 (GLT1), also known as excitatory amino acid transporter 2 (EAAT2).[7] GLT1 is responsible for the majority of glutamate clearance in the brain, and its dysfunction is implicated in excitotoxic neuronal death in various neurological disorders. By increasing GLT1 expression, GPI-1046 (and by extension this compound) can enhance glutamate uptake, thereby reducing excitotoxicity and providing neuroprotection.

Table 2: Effect of GPI-1046 on GLT1 Expression in Alcohol-Preferring Rats

| Treatment Group | Brain Region | Change in GLT1 Expression | Reference |

| GPI-1046 (10 mg/kg) | Nucleus Accumbens Core | Significant Increase | [7] |

| GPI-1046 (20 mg/kg) | Nucleus Accumbens Core | Significant Increase | [7] |

| GPI-1046 (10 mg/kg) | Prefrontal Cortex | Significant Increase | [7] |

| GPI-1046 (20 mg/kg) | Prefrontal Cortex | Significant Increase | [7] |

Experimental Protocols

Western Blot Analysis for GLT1 Expression

This protocol is adapted from studies investigating the effect of GPI-1046 on GLT1 protein levels.[7]

Objective: To quantify the relative expression levels of GLT1 protein in brain tissue homogenates following treatment with this compound.

Materials:

-

Brain tissue (e.g., prefrontal cortex, nucleus accumbens)

-

Lysis buffer (RIPA or similar) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-GLT1

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Tissue Homogenization: Homogenize brain tissue samples in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-GLT1 antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Neurite Outgrowth Assay

This is a general protocol that can be adapted for testing the neurotrophic effects of this compound on cultured neurons.[1]

Objective: To assess the effect of this compound on the promotion of neurite extension from cultured neurons.

Materials:

-

Primary neurons (e.g., dorsal root ganglion neurons, cortical neurons) or a suitable neuronal cell line (e.g., PC12, SH-SY5Y)

-

Cell culture plates or coverslips coated with an appropriate substrate (e.g., poly-L-lysine, laminin)

-

Neuronal culture medium

-

This compound stock solution

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against a neuronal marker (e.g., β-III tubulin)

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope and image analysis software

Procedure:

-

Cell Plating: Plate neurons at a suitable density on coated culture plates or coverslips.

-

Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for neurite outgrowth.

-

Fixation and Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific binding with blocking solution.

-

Incubate with the primary antibody against the neuronal marker.

-

Incubate with the fluorescently labeled secondary antibody.

-

-

Imaging: Acquire images of the stained neurons using a fluorescence microscope.

-

Analysis: Use image analysis software to quantify neurite length, number of neurites per cell, and/or branching.

Conclusion and Future Directions

This compound represents a promising class of non-immunosuppressive neurotrophic agents. The current body of evidence strongly suggests that its mechanism of action is independent of FKBP12 and calcineurin inhibition. Instead, this compound appears to exert its neuroprotective and neuroregenerative effects through a multi-faceted approach involving the modulation of FKBP52-mediated signaling pathways, including the regulation of TRPC1 channels and the upregulation of the glutamate transporter GLT1.

Future research should focus on several key areas:

-

Quantitative Binding Studies: Definitive quantitative analysis of this compound's binding affinities to various FKBP isoforms, particularly FKBP52, is needed to solidify its primary molecular target.

-

Elucidation of Downstream Pathways: Further investigation is required to fully map the downstream signaling cascades initiated by the this compound/FKBP52 interaction.

-

In Vivo Efficacy and Safety: Continued preclinical and clinical studies are essential to evaluate the therapeutic potential and long-term safety of this compound in various neurological disorders.

This in-depth guide provides a comprehensive overview of the current understanding of this compound's role in neuroimmunophilin signaling, offering a valuable resource for researchers dedicated to advancing the field of neuroprotective therapeutics.

References

- 1. scispace.com [scispace.com]

- 2. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Non-Immunosuppressive FK506 Derivatives as Antifungal and Neurotrophic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression and characterization of human FKBP52, an immunophilin that associates with the 90-kDa heat shock protein and is a component of steroid receptor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptidyl-prolyl isomerase FKBP52 controls chemotropic guidance of neuronal growth cones via regulation of TRPC1 channel opening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptidyl-prolyl isomerase FKBP52 controls chemotropic guidance of neuronal growth cones via regulation of TRPC1 channel opening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heterologously Expressed GLT-1 Associates in ∼200-nm Protein-Lipid Islands - PMC [pmc.ncbi.nlm.nih.gov]

The Enigma of GPI-1485: A Technical Guide to Uncovering Cellular Targets Beyond FKBPs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GPI-1485, a non-immunosuppressive derivative of the FK506 (tacrolimus) lineage, has demonstrated significant neurotrophic and neuroregenerative potential in preclinical models. Historically, its mechanism of action was attributed to the inhibition of FK506-binding proteins (FKBPs), a family of peptidyl-prolyl isomerases. However, a growing body of evidence challenges this paradigm, with multiple studies reporting negligible binding of this compound and its prodrug, GPI-1046, to FKBPs.[1] This controversy necessitates a critical re-evaluation of its mechanism and a focused search for its true molecular targets. This technical guide addresses the current state of knowledge, summarizes the compelling biological effects of this compound that occur independently of FKBP binding, and provides a detailed roadmap of experimental strategies to deconvolve its genuine cellular interactome.

The FKBP Binding Controversy: A Paradigm Shift

The initial hypothesis for this compound's neurotrophic activity was predicated on its structural similarity to FK506, a potent binder of FKBPs, particularly FKBP12. The canonical mechanism involves the formation of an FKBP12-FK506 complex that inhibits the phosphatase calcineurin, leading to immunosuppression.[2][3] Non-immunosuppressive analogs like this compound were designed to retain neurotrophic properties without this effect.

However, subsequent independent investigations have cast significant doubt on this hypothesis. Several research groups have reported a lack of significant binding affinity between GPI-1046/GPI-1485 and FKBP12.[1] These findings suggest that the observed neuroregenerative effects are not mediated by this classical pathway. One study explicitly demonstrated that while FK506 provided neuroprotection and inhibited c-Jun expression following neuronal injury, GPI-1046 was completely ineffective in the same model, despite being administered at high doses.[4]

This evidence strongly suggests that this compound should not be regarded as a conventional FKBP ligand and that its therapeutic potential is realized through interactions with other, as-yet-unidentified cellular targets.[1]

Biological Effects of this compound: Clues to an Alternative Mechanism

Despite the ambiguity of its direct molecular target, the physiological effects of this compound are well-documented in various models of neuronal injury and neurodegeneration. These observed effects, summarized in Table 1, provide the functional context for the ongoing search for its mechanism of action.

| Biological Effect | Model System | Effective Dose/Concentration | Key Findings |

| Neuroregeneration | Rat Tibial Nerve Transection and Repair | 0.5 - 1.0 mg/kg/day (subimmunosuppressive doses of parent compound FK506) | Statistically significant improvements in histomorphometric measures of neuroregeneration.[5] |

| Neuroprotection | Rat Medial Forebrain Bundle Transection | 12.5 - 25 mg/kg (GPI-1046) | Ineffective at preventing neuronal death or inhibiting c-Jun expression, in contrast to FK506.[4] |

| Neurite Outgrowth | PC12 and NG108-15 neuronal cell lines | 10 µM - 100 µM (Ibuprofen, as a comparative neuroregenerative agent) | Dose-dependent increase in neurite extension.[6] |

| Parkinson's Disease | Early-stage human clinical trial | Not specified | Did not meet prespecified criteria for futility, suggesting further study may be warranted.[7][8] |

These studies highlight that this compound elicits potent neurotrophic responses, but the lack of correlation with FKBP inhibition in some models points towards a distinct signaling pathway.

Experimental Protocols for Target Identification

The definitive identification of this compound's cellular targets requires robust, unbiased, and sensitive experimental approaches. Chemical proteomics and affinity-based methods are the gold standard for such investigations.[9][10][11][12] Below are detailed, generalized protocols that can be adapted for the specific deconvolution of this compound targets.

Photo-Affinity Chromatography and Mass Spectrometry

This method involves synthesizing a this compound analog that incorporates a photoreactive group (e.g., diazirine or benzophenone) and an affinity tag (e.g., biotin).[13][14][15] This "bait" molecule is used to capture interacting "prey" proteins from a cell lysate, which are then identified by mass spectrometry.

Detailed Methodology:

-

Probe Synthesis:

-

Synthesize a derivative of this compound. Identify a non-essential position on the molecule for chemical modification based on structure-activity relationship (SAR) data.

-

Attach a photoreactive moiety (e.g., a diazirine) and an affinity handle (e.g., a terminal alkyne for subsequent "click" chemistry attachment of biotin) via a flexible linker.

-

-

Cell Culture and Lysis:

-

Culture a relevant cell line (e.g., a neuronal cell line like SH-SY5Y or primary neurons) to 80-90% confluency.

-

Treat cells with the this compound photo-affinity probe for a predetermined time and concentration. Include control groups: vehicle-only, and a competition group with an excess of unmodified this compound.

-

Expose the cells to UV light (e.g., 365 nm) to induce covalent cross-linking between the probe and its binding partners.

-

Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Affinity Purification:

-

Perform a click reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) to attach a biotin-azide tag to the alkyne-modified probe now cross-linked to its target proteins.

-

Incubate the biotinylated lysate with streptavidin-conjugated magnetic beads to capture the probe-protein complexes.

-

Wash the beads extensively with high-stringency buffers to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the captured proteins from the beads using a denaturing elution buffer (e.g., containing SDS and beta-mercaptoethanol).

-

Separate the eluted proteins by SDS-PAGE. Visualize proteins using a sensitive stain (e.g., silver stain or SYPRO Ruby).

-

Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the control/competition lanes.

-

Perform in-gel tryptic digestion of the excised protein bands.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the acquired MS/MS spectra against a protein database (e.g., UniProt/Swiss-Prot) to identify the proteins.

-

Validate candidate targets using orthogonal methods such as Western blotting, surface plasmon resonance (SPR), or cellular thermal shift assays (CETSA).

-

Compound-Centric Chemical Proteomics (CCCP)

This approach identifies drug targets by observing changes in the proteome upon drug treatment, often leveraging thermal stability shifts.[9][10]

Detailed Methodology:

-

Cell/Tissue Treatment:

-

Treat intact cells or tissue lysates with this compound at various concentrations. Include a vehicle control.

-

-

Thermal Profiling (for CETSA):

-

Aliquot the treated lysates and heat them across a range of temperatures (e.g., 37°C to 67°C).

-

Cool the samples and centrifuge to pellet aggregated, denatured proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Protein Digestion and Labeling:

-

Digest the soluble proteins from each temperature point into peptides using trypsin.

-

Label the peptides with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed quantitative analysis. Each temperature point receives a unique tag.

-

-

Mass Spectrometry Analysis:

-

Combine the labeled peptide samples and analyze by LC-MS/MS.

-

The mass spectrometer will quantify the relative abundance of each peptide (and thus protein) at each temperature point for both the this compound treated and control samples.

-

-

Data Analysis:

-

Plot the relative soluble protein abundance as a function of temperature for each identified protein.

-

A target protein bound by this compound will typically exhibit increased thermal stability, resulting in a rightward shift of its melting curve compared to the control.

-

Identify proteins that show a dose-dependent thermal shift as high-confidence candidate targets.

-

Visualizing the Path Forward

To clarify the proposed research strategy and conceptualize the unknown mechanism of this compound, the following diagrams are provided.

Caption: Workflow for Photo-Affinity-Based Target ID of this compound.

Caption: Conceptual Signaling Pathway for this compound.

Conclusion and Future Directions

The therapeutic potential of this compound for neurological disorders remains a compelling area of research. However, the prevailing evidence indicates that its mechanism of action is independent of FKBP inhibition, rendering its direct molecular targets unknown. This knowledge gap is a significant bottleneck in its clinical development and in the rational design of next-generation neurotrophic compounds.

The path forward requires a concerted effort to apply unbiased, discovery-based proteomics techniques, such as those outlined in this guide. The identification and validation of the genuine cellular targets of this compound will not only elucidate its enigmatic mechanism but also potentially uncover novel pathways that can be modulated for therapeutic benefit in the treatment of neurodegenerative diseases and nerve injury. This endeavor will be critical for translating the promise of this compound into a validated therapeutic strategy.

References

- 1. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FK506 binding protein mutational analysis. Defining the surface residue contributions to stability of the calcineurin co-complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The immunophilin ligand FK506, but not GPI-1046, protects against neuronal death and inhibits c-Jun expression in the substantia nigra pars compacta following transection of the rat medial forebrain bundle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose-dependent effects of FK506 on neuroregeneration in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Developing an In Vitro Model to Screen Drugs for Nerve Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Portal [scholarship.miami.edu]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. High-throughput drug target discovery using a fully automated proteomics sample preparation platform - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacological Properties of GPI-1485

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPI-1485 is a non-immunosuppressive neuroimmunophilin ligand that has been investigated for its potential neuroprotective and neuroregenerative properties. As a derivative of the immunosuppressant tacrolimus (FK-506), this compound was designed to retain the neurotrophic effects of its parent compound without modulating the immune system. This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation. The information presented is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development.

Introduction

The discovery of the neurotrophic properties of immunosuppressant drugs that bind to FK506-binding proteins (FKBPs) spurred the development of non-immunosuppressive analogs.[1] These compounds aimed to harness the potential for nerve regeneration and protection without the associated risks of immune suppression. This compound emerged from these efforts as a promising candidate for the treatment of neurodegenerative diseases and nerve injury.[1] It has been primarily investigated in the context of Parkinson's disease and for promoting nerve regeneration after injury, such as that occurring after prostatectomy.[1]

Mechanism of Action

This compound is a ligand for FKBPs, a family of intracellular proteins with peptidyl-prolyl isomerase (PPIase) activity.[1] However, the precise mechanism by which this compound exerts its neurotrophic effects is a subject of ongoing investigation, with some conflicting reports in the scientific literature.

Two primary signaling pathways have been proposed:

-

Modulation of the Bone Morphogenetic Protein (BMP) Signaling Pathway: One hypothesis suggests that by binding to FKBP12, this compound may relieve the inhibitory effect of FKBP12 on the type I BMP receptor, leading to the activation of the BMP signaling pathway. This pathway is known to play a crucial role in neuronal survival and differentiation.

-

Activation of the Mitogen-Activated Protein (MAP) Kinase Pathway: An alternative mechanism proposes that this compound may interact with another member of the FKBP family, FKBP52. This interaction is thought to dissociate a complex containing the steroid receptor, leading to the activation of the MAP kinase pathway, which is involved in cell growth and differentiation, including neurite outgrowth.

It is important to note that some studies have reported negligible binding of GPI-1046, the prodrug of this compound, to FKBP12.[2] These findings suggest that the neurotrophic effects may not be directly mediated by the inhibition of FKBP12's rotamase activity and that other FKBPs or alternative mechanisms may be involved. Further research is required to fully elucidate the molecular targets and signaling cascades responsible for the pharmacological effects of this compound.

Signaling Pathway of Non-Immunosuppressive FKBP Ligands

References

An In-Depth Technical Guide to the Early In Vitro Studies of GPI-1485

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro studies of GPI-1485, a non-immunosuppressive immunophilin ligand, and its closely related prodrug, GPI-1046. The document focuses on the compound's neurotrophic and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visualizations of its proposed mechanism of action.

Introduction

This compound and its prodrug GPI-1046 emerged from research into immunophilin ligands, a class of molecules that bind to FK506-binding proteins (FKBPs). While the parent compound, FK506 (Tacrolimus), is a potent immunosuppressant, this compound was developed to separate the neurotrophic effects from the immunosuppressive actions. Early in vitro studies aimed to characterize its potential for promoting neuronal survival and regeneration, offering hope for the treatment of neurodegenerative diseases and nerve injury. However, the initial body of research presents a complex and at times contradictory picture of its efficacy and mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vitro studies of GPI-1046, the active form of this compound.

| Table 1: In Vitro Neurite Outgrowth Activity of GPI-1046 | |

| Parameter | Value |

| Cell Type | Chick Dorsal Root Ganglia (DRG) Explants |

| Effect | Promotion of Neurite Outgrowth |

| EC50 | 58 pM[1] |

| Maximal Effect | 1 - 10 nM (comparable to Nerve Growth Factor)[1] |

| Conflicting Data | Other studies reported only "marginal increases" in neurite outgrowth in rat DRG cultures. |

| Table 2: In Vitro Neuroprotective Activity of GPI-1046 | |

| Neurotoxic Insult | HIV-1 Tat and gp120 proteins |

| Cell Type | Neuronal Cultures |

| Effect | Potent neuroprotection |

| Quantitative Data (EC50/IC50) | Not reported |

| Conflicting Data | Failed to protect dopaminergic neurons from 1-methyl-4-phenylpyridinium (MPP+) and cortical neurons from apoptosis in other in vitro models. |

| Table 3: FKBP12 Binding Affinity of GPI-1046 | |

| Parameter | Value |

| Target Protein | FK506-Binding Protein 12 (FKBP12) |

| Ki | ~7.5 nM[1] |

| Conflicting Data | Several research groups reported negligible binding of GPI-1046 to FKBP12, questioning its role as a primary target. |

Experimental Protocols

Neurite Outgrowth Assay in Chick Dorsal Root Ganglia (DRG) Explants

This protocol is based on the methodology described in the foundational studies of GPI-1046's neurotrophic effects.

1. Preparation of DRG Explants:

- Dorsal root ganglia are dissected from E10 chick embryos under sterile conditions.

- The ganglia are carefully cleaned of any attached nerve roots and connective tissue.

- Explants are placed in the center of culture wells pre-coated with a suitable substrate (e.g., collagen or Matrigel) to promote attachment.

2. Cell Culture and Treatment:

- The explants are cultured in a defined, serum-free medium supplemented with necessary nutrients.

- GPI-1046 is added to the culture medium at a range of concentrations (typically from picomolar to nanomolar). A positive control, such as Nerve Growth Factor (NGF), and a vehicle control are run in parallel.

- Cultures are maintained in a humidified incubator at 37°C with 5% CO2 for 24-48 hours.

3. Quantification of Neurite Outgrowth:

- After the incubation period, the cultures are fixed with 4% paraformaldehyde.

- Neurite outgrowth is visualized using phase-contrast microscopy or by immunostaining for neuronal markers like β-III tubulin.

- Quantification is performed by measuring the length of the longest neurite or by counting the number of neurites extending beyond a defined distance from the explant. Image analysis software can be used for more objective quantification.

- A dose-response curve is generated to determine the EC50 value.

Neuroprotection Assay Against Tat-Induced Neurotoxicity

This protocol outlines a general method for assessing the neuroprotective effects of GPI-1046 against HIV-1 Tat protein.

1. Neuronal Cell Culture:

- Primary neuronal cultures (e.g., rat cortical or hippocampal neurons) or a suitable neuronal cell line are plated in multi-well plates.

- The cells are allowed to mature and form synaptic connections for a specified period.

2. Treatment and Induction of Neurotoxicity:

- Cells are pre-incubated with various concentrations of GPI-1046 for a designated time.

- The neurotoxic agent, recombinant HIV-1 Tat protein, is then added to the culture medium at a concentration known to induce neuronal apoptosis or cell death.

- Control wells include untreated cells, cells treated with Tat alone, and cells treated with GPI-1046 alone.

3. Assessment of Cell Viability:

- After a 24-48 hour incubation period with the neurotoxin, cell viability is assessed using standard methods:

- MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.

- LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

- Live/Dead Staining: Utilizes fluorescent dyes (e.g., Calcein AM/Ethidium Homodimer-1) to visualize live and dead cells, respectively.

- The percentage of neuroprotection is calculated by comparing the viability of cells treated with GPI-1046 and Tat to those treated with Tat alone.

Signaling Pathways and Experimental Workflows

Proposed FKBP-Independent Mechanism of Neuroprotection

While initially thought to act through FKBP12, evidence suggests that GPI-1046 may exert its neuroprotective effects through the modulation of intracellular calcium homeostasis. The following diagram illustrates this proposed pathway.

Caption: Proposed mechanism of GPI-1046 neuroprotection via calcium modulation.

Experimental Workflow for Neurite Outgrowth Assay

The following diagram outlines the key steps in a typical in vitro neurite outgrowth experiment.

Caption: Workflow for assessing GPI-1046's effect on neurite outgrowth.

Discussion and Future Directions

The early in vitro studies of this compound and its prodrug GPI-1046 provided initial, promising results for its potential as a neurotrophic agent. The picomolar potency in promoting neurite outgrowth from chick DRG explants was a particularly noteworthy finding. However, the conflicting data regarding its efficacy in other neurite outgrowth models and its binding affinity for FKBP12 highlight the complexity of its biological activity.

The discovery of an FKBP-independent mechanism involving the modulation of intracellular calcium homeostasis offers a compelling alternative pathway for its neuroprotective effects, particularly in the context of neuro-AIDS. This mechanism warrants further investigation to fully elucidate the molecular targets and signaling cascades involved.

For drug development professionals, the story of this compound underscores the importance of robust and reproducible in vitro models. The discrepancies in the early literature may stem from variations in experimental protocols, cell types, and endpoint measurements. Future studies should aim to standardize these parameters to allow for more direct comparison of results. Furthermore, a deeper understanding of the compound's pharmacokinetic and pharmacodynamic properties will be crucial for translating in vitro findings to in vivo efficacy.

References

Methodological & Application

Application Notes and Protocols for GPI-1485 in In Vitro Neuroprotection Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPI-1485 is a non-immunosuppressive immunophilin ligand that binds to FK506-binding proteins (FKBPs).[1] FKBPs are a family of proteins that play a role in protein folding and trafficking, and have been implicated in various cellular processes, including neuronal signaling.[2][3] this compound has been investigated for its potential neuroprotective and neuroregenerative properties, particularly in the context of neurodegenerative diseases like Parkinson's disease and for nerve regeneration following injury.[1][4] Some evidence suggests that the neuroprotective effects of immunophilin ligands may be independent of their interaction with FKBP12, one of the most well-known FKBPs.[5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro neuroprotection assays. The provided methodologies are designed to assess the compound's efficacy in protecting neuronal cells from various insults, a critical step in the evaluation of its therapeutic potential.

Principle of In Vitro Neuroprotection Assays

In vitro neuroprotection assays are fundamental tools for the initial screening and characterization of potentially therapeutic compounds. These assays typically involve exposing cultured neuronal cells to a neurotoxin to induce cell death or dysfunction. The test compound, in this case, this compound, is co-administered to determine its ability to mitigate the toxic effects. Common endpoints measured include cell viability, apoptosis, neurite outgrowth, and the production of reactive oxygen species (ROS).

A widely used cell line for these studies is the human neuroblastoma SH-SY5Y line, which can be differentiated into a more mature neuronal phenotype. Common neurotoxins used to model neurodegenerative conditions include 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), which are particularly relevant for Parkinson's disease research as they selectively damage dopaminergic neurons.

Experimental Protocols

Protocol 1: Assessment of Neuroprotection Against 6-OHDA-Induced Cytotoxicity in SH-SY5Y Cells

This protocol details the steps to evaluate the protective effect of this compound against the neurotoxin 6-hydroxydopamine (6-OHDA) in human SH-SY5Y neuroblastoma cells.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

6-hydroxydopamine (6-OHDA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

-

Compound Pre-treatment: Prepare serial dilutions of this compound in serum-free DMEM. After 24 hours of cell seeding, replace the medium with 90 µL of serum-free DMEM containing the desired concentrations of this compound. Incubate for 2 hours.

-

Neurotoxin Exposure: Prepare a fresh solution of 6-OHDA in serum-free DMEM. Add 10 µL of the 6-OHDA solution to each well to achieve the final desired concentration (e.g., 100 µM). Include control wells with cells treated with vehicle only, this compound only, and 6-OHDA only.

-

Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.

-

MTT Assay for Cell Viability:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-